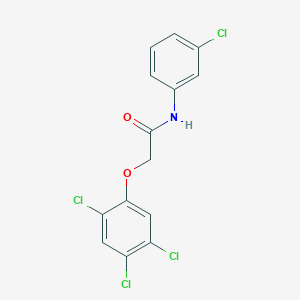
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'fenoxaprop-p-ethyl', is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and rice. It belongs to the class of aryloxyphenoxypropionate herbicides and is known for its selective action against grassy weeds.
作用機序
Fenoxaprop-p-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid biosynthesis. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and leads to its death. The selectivity of fenoxaprop-p-ethyl towards grassy weeds is due to the differential sensitivity of their ACC enzyme compared to broadleaf plants.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment. However, some studies have reported potential toxic effects on earthworms and soil microorganisms, which could have implications for soil health and ecosystem functioning.
実験室実験の利点と制限
Fenoxaprop-p-ethyl is a valuable tool for studying the mechanisms of herbicide action and resistance in grassy weeds. Its selectivity and potency make it an ideal candidate for screening herbicide-resistant mutants and studying the biochemical and physiological effects of herbicide exposure. However, its use in lab experiments is limited by its cost and availability, as well as ethical considerations regarding the use of herbicides in research.
将来の方向性
Future research on fenoxaprop-p-ethyl should focus on developing more sustainable and environmentally friendly alternatives to synthetic herbicides. This could involve the use of natural products, such as plant extracts and microbial metabolites, as well as the development of genetically modified crops that are resistant to herbicides. Additionally, research should be conducted on the potential long-term effects of herbicide exposure on soil health and ecosystem functioning, to ensure that the use of herbicides is sustainable and does not have negative impacts on the environment.
合成法
The synthesis of fenoxaprop-p-ethyl involves the reaction of 2-(2,4,5-trichlorophenoxy)acetic acid with 3-chlorophenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl chloroformate to obtain fenoxaprop-p-ethyl. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grassy weeds, including wild oats, barnyard grass, and foxtail. Its selectivity towards grassy weeds makes it a valuable tool for crop protection, particularly in cereal crops.
特性
分子式 |
C14H9Cl4NO2 |
|---|---|
分子量 |
365 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-2-1-3-9(4-8)19-14(20)7-21-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
InChIキー |
XADYFJLMUXUMDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




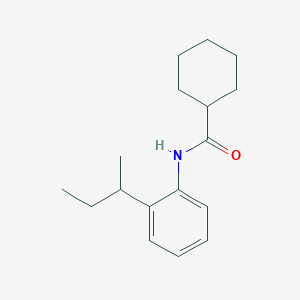
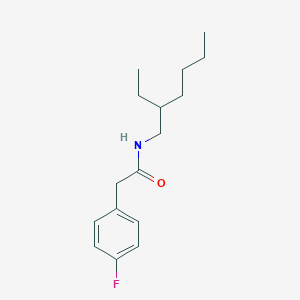

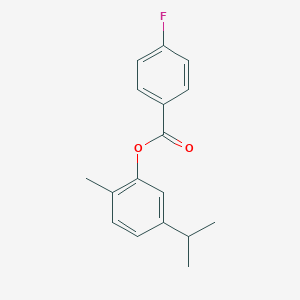
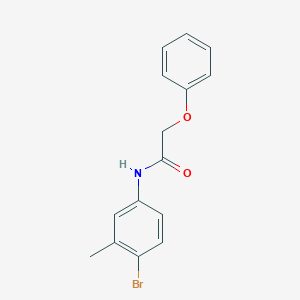
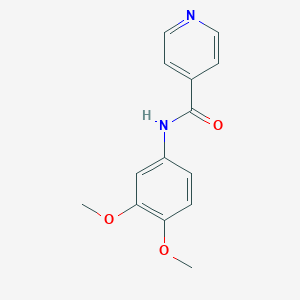
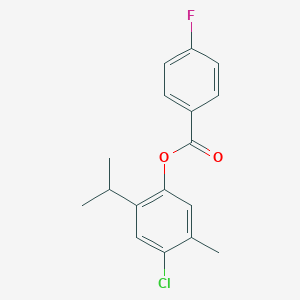
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
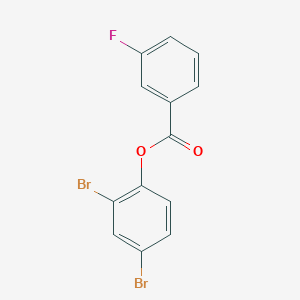

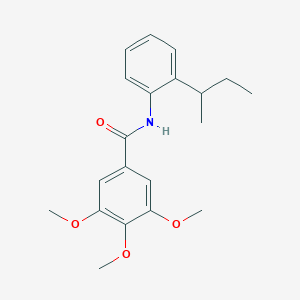
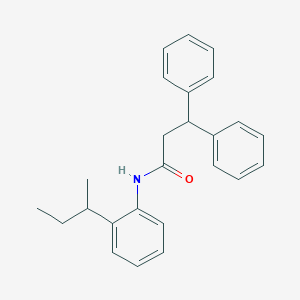
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)